molecular formula C10H10N2 B14694277 3-Amino-3-(4-methylphenyl)prop-2-enenitrile CAS No. 25354-55-6

3-Amino-3-(4-methylphenyl)prop-2-enenitrile

Cat. No.: B14694277
CAS No.: 25354-55-6
M. Wt: 158.20 g/mol
InChI Key: AVWQBZGANBIJBI-UHFFFAOYSA-N
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Description

3-Amino-3-(4-methylphenyl)prop-2-enenitrile is an organic compound with the molecular formula C10H10N2. It is characterized by the presence of an amino group, a methyl-substituted phenyl group, and a nitrile group attached to a propenyl chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-methylphenyl)prop-2-enenitrile typically involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. The reaction proceeds through a Knoevenagel condensation followed by an amination step to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-methylphenyl)prop-2-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

3-Amino-3-(4-methylphenyl)prop-2-enenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)prop-2-enenitrile
  • 3-Amino-3-(4-methoxyphenyl)prop-2-enenitrile
  • 3-Amino-3-(4-nitrophenyl)prop-2-enenitrile

Uniqueness

3-Amino-3-(4-methylphenyl)prop-2-enenitrile is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to differences in its chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

3-amino-3-(4-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10(12)6-7-11/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWQBZGANBIJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363315
Record name 3-amino-3-(4-methylphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25354-55-6
Record name 3-amino-3-(4-methylphenyl)prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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